Physicochemical Differentiation: LogP and Polar Surface Area Versus Unsubstituted Quinoline-4-carboxylate
Methyl 2-chloro-6-nitroquinoline-4-carboxylate exhibits a calculated LogP of 3.10620 and PSA of 85.01000 Ų , which are substantially altered relative to unsubstituted methyl quinoline-4-carboxylate (LogP ~2.30, PSA ~52.30 Ų estimated for C11H9NO2). The introduction of 2-chloro and 6-nitro substituents increases lipophilicity by approximately 0.8 LogP units and polar surface area by approximately 33 Ų, altering membrane permeability and oral bioavailability predictions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.10620 |
| Comparator Or Baseline | Methyl quinoline-4-carboxylate (CAS 21233-61-4) estimated LogP ~2.30 |
| Quantified Difference | ΔLogP ≈ +0.8 |
| Conditions | Calculated values using standard prediction algorithms; experimental validation not available |
Why This Matters
Higher LogP and increased PSA alter predicted absorption and permeability profiles, enabling differentiated selection for blood-brain barrier penetration or cellular uptake optimization.
